molecular formula C18H13FN2O4 B10894168 Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Katalognummer: B10894168
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: RAGRLQCHBYHODD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of β-keto esters with hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzoate moiety.

    Substitution: Various substitution reactions can be performed to replace the fluorine atom or other substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The fluorophenyl group can enhance binding affinity and selectivity, while the benzoate moiety can influence the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 2-({[3-(2-CHLOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE
  • METHYL 2-({[3-(2-BROMOPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE
  • METHYL 2-({[3-(2-IODOPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE

Uniqueness

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacological profile compared to its chloro, bromo, and iodo analogs.

Eigenschaften

Molekularformel

C18H13FN2O4

Molekulargewicht

340.3 g/mol

IUPAC-Name

methyl 2-[[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C18H13FN2O4/c1-24-18(23)12-7-3-5-9-14(12)20-17(22)16-10-15(21-25-16)11-6-2-4-8-13(11)19/h2-10H,1H3,(H,20,22)

InChI-Schlüssel

RAGRLQCHBYHODD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NO2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.